molecular formula C9H9NO4 B016604 Acetic acid salicyloyl-amino-ester CAS No. 199854-00-7

Acetic acid salicyloyl-amino-ester

Cat. No. B016604
M. Wt: 195.17 g/mol
InChI Key: PCFWLDHLJWUGSU-UHFFFAOYSA-N
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Description

"Acetic acid salicyloyl-amino-ester" refers to a class of compounds derived from the esterification of salicylic acid with acetic acid, incorporating an amino group. These compounds are of interest due to their potential in various applications, including biodegradable polymers and prodrug formulations. The synthesis, structural analysis, and properties of these compounds have been extensively studied to understand their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of acetic acid salicyloyl-amino-ester derivatives often involves melt condensation polymerization techniques. Erdmann and Uhrich (2000) synthesized a biodegradable poly(anhydride-ester) by melt condensation polymerization of the acetylated monomer, aiming to yield a novel polymeric prodrug incorporating salicylic acid due to its medicinal properties (Erdmann & Uhrich, 2000).

Molecular Structure Analysis

The molecular structure and the barriers to rotation adjacent to double bonds, such as in acetic acid and esters, have been analyzed. Wiberg and Laidig (1987) investigated the structures of rotamers about the C-O bonds in acetic acid and related compounds, shedding light on the factors controlling the geometry at a carbonyl group and the nature of amino-carbonyl interactions (Wiberg & Laidig, 1987).

Chemical Reactions and Properties

Acetic acid salicyloyl-amino-esters undergo various chemical reactions, including hydrolytic degradation, which is influenced by the polymer's pH. The in vitro hydrolytic degradation of these polymers indicates a pH-dependent degradation rate, which is crucial for their potential applications in drug delivery systems (Erdmann & Uhrich, 2000).

Physical Properties Analysis

The physical properties of salicylic acid-derived poly(anhydride-esters), such as molecular weight, thermal decomposition temperature, and glass transition temperature, vary depending on the structure of the linker molecule connecting the salicylic acid units. Prudencio et al. (2005) explored the effect of different linker structures on these properties, finding that linear aliphatic linkers led to higher molecular weights and that the glass transition temperature was influenced by the nature of the linker (Prudencio, Schmeltzer, & Uhrich, 2005).

Chemical Properties Analysis

The chemical properties of acetic acid salicyloyl-amino-ester derivatives, such as reactivity and stability, are crucial for their potential applications. The studies have shown that these compounds can be designed to have specific degradation rates and reactivities, making them suitable for various applications, including as prodrugs and in polymer synthesis (Erdmann & Uhrich, 2000).

Scientific Research Applications

  • Organic Synthesis and Pharmaceutical Research : A method for preparing N-acetyldehydro-α-amino acids, which can be derived from acetic acid salicyloyl-amino-ester, has potential applications in organic synthesis and pharmaceutical research (Effenberger & Beisswenger, 1982).

  • Ring-Opening Reactions : Acetic acid is a catalyst in the ring-opening reaction of certain compounds, which could be relevant for synthesizing derivatives of acetic acid salicyloyl-amino-ester (Rodríguez et al., 1971).

  • Biodegradable Polymers : Salicylic acid-derived poly(anhydride-esters), which are related to acetic acid salicyloyl-amino-ester, show promise in applications such as treating inflammatory bowel disease due to their pH-dependent degradation rates (Erdmann & Uhrich, 2000).

  • Synthesis of Amino Acid Esters : A one-pot method for synthesizing certain amino acid esters demonstrates the versatility of acetic acid derivatives in chemical synthesis (Tarasova et al., 2019).

  • Liver Damage Studies : Studies on acetic acid and acetyl salicylic acid, which are structurally related to acetic acid salicyloyl-amino-ester, have shown potential for clinical applications in treating liver metastases (Saad-Hossne et al., 2004).

  • Peptide Synthesis : Acetic acid, a key component in acetic acid salicyloyl-amino-ester, can be involved in the partial cleavage of amino acid esters, affecting peptide synthesis (Bayer et al., 1961).

  • Immunogenicity Studies : Aryl esters of acetylsalicylic or salicylic acid, closely related to acetic acid salicyloyl-amino-ester, have shown immunogenic properties when applied intradermally, triggering specific immune responses (Schlumberger, 1975).

  • Colon-Specific Drug Delivery : pH-sensitive hydrogels with azo prodrugs, which can be made using derivatives of acetic acid salicyloyl-amino-ester, are being explored for colon-specific drug delivery (Mahkam, 2010).

properties

IUPAC Name

[(2-hydroxybenzoyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFWLDHLJWUGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid salicyloyl-amino-ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RG Huff, E Bayram, H Tan, ST Knutson… - Chemistry & …, 2005 - Wiley Online Library
A major pharmaceutical problem is designing diverse and selective lead compounds. The human genome sequence provides opportunities to discover compounds that are protein …
Number of citations: 24 onlinelibrary.wiley.com

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